Tetrahydropteroylglutamate
Overview
Description
. It plays a crucial role in various biochemical processes, including the synthesis of DNA, RNA, and amino acids. This compound is essential for cellular growth and division, making it vital for both prokaryotic and eukaryotic organisms.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetrahydropteroylglutamate can be synthesized through several chemical reactions involving the reduction of folic acid or its derivatives. The process typically involves the use of reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst. The reaction conditions are carefully controlled to ensure the selective reduction of the pteridine ring while preserving the glutamate moiety.
Industrial Production Methods: In an industrial setting, the production of this compound is often carried out using fermentation processes involving microorganisms that naturally produce folate derivatives. These microorganisms are cultured in large bioreactors, and the folate produced is then chemically reduced to this compound using industrial-scale chemical reactors.
Chemical Reactions Analysis
Types of Reactions: Tetrahydropteroylglutamate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its biological functions and its role in metabolic pathways.
Common Reagents and Conditions:
Oxidation: Oxidation reactions typically involve the use of oxidizing agents such as hydrogen peroxide or molecular oxygen in the presence of a catalyst.
Reduction: Reduction reactions are carried out using reducing agents like sodium borohydride or hydrogen gas.
Substitution: Substitution reactions often involve nucleophilic substitution mechanisms, where nucleophiles replace functional groups on the this compound molecule.
Major Products Formed: The major products formed from these reactions include various folate derivatives, such as 5-methylthis compound and other reduced forms of folate.
Scientific Research Applications
Tetrahydropteroylglutamate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying folate metabolism.
Biology: It is essential for studying cellular processes such as DNA synthesis, repair, and methylation.
Medicine: It is used in the development of antifolate drugs for the treatment of cancer and bacterial infections.
Industry: It is utilized in the food industry as a dietary supplement and in the production of fortified foods.
Mechanism of Action
Tetrahydropteroylglutamate exerts its effects through its role as a cofactor in various enzymatic reactions. It is involved in the transfer of one-carbon units, which are essential for the synthesis of nucleotides and amino acids. The molecular targets of this compound include enzymes such as dihydrofolate reductase and methionine synthase. These enzymes are crucial for the conversion of folate derivatives into their active forms and for the incorporation of folate into biological molecules.
Comparison with Similar Compounds
Tetrahydropteroylglutamate is similar to other folate derivatives, such as folic acid, 5-methylthis compound, and 5-formylthis compound. it is unique in its reduced state, which makes it more biologically active and essential for cellular processes. The comparison with these compounds highlights the importance of this compound in maintaining cellular health and function.
Properties
IUPAC Name |
2-[[4-[(2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N7O6/c20-19-25-15-14(17(30)26-19)23-11(8-22-15)7-21-10-3-1-9(2-4-10)16(29)24-12(18(31)32)5-6-13(27)28/h1-4,11-12,21,23H,5-8H2,(H,24,29)(H,27,28)(H,31,32)(H4,20,22,25,26,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSTNYGQPCMXVAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=C(N1)N=C(NC2=O)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N7O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80951900 | |
Record name | 5,6,7,8-Tetrahydrofolic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80951900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
445.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Powder; [Sigma-Aldrich MSDS] | |
Record name | Tetrahydrofolic acid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/17435 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
29347-89-5, 135-16-0 | |
Record name | 5,6,7,8-Tetrahydrofolic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029347895 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5,6,7,8-Tetrahydrofolic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80951900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[4-[[(2-amino-1,4,5,6,7,8-hexahydro-4-oxo-6-pteridinyl)methyl]amino]benzoyl]-L-glutamic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.711 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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